Cas no 56596-12-4 (Stephodelin)

Stephodelin 化学的及び物理的性質
名前と識別子
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- Stephodelin
- Stephodeline
- Isostephodelin
- SCHEMBL8206847
- AKOS040763310
- 56596-12-4
- 123750-34-5
-
- インチ: InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3
- InChIKey: YRYHFXJRUQQCBR-UHFFFAOYSA-N
- SMILES: COC1=C(OC)C(=O)CC23CCN(C)C(Cc4cc(OC)c(OC)cc24)C13 |c:2,TLB:2:26:25.16.15:12.11.10|
計算された属性
- 精确分子量: 373.18892296g/mol
- 同位素质量: 373.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 634
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.2Ų
- XLogP3: 2.2
Stephodelin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6261-1 mL * 10 mM (in DMSO) |
Stephodeline |
56596-12-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN6261-5 mg |
Stephodeline |
56596-12-4 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
TargetMol Chemicals | TN6261-1 ml * 10 mm |
Stephodeline |
56596-12-4 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
TargetMol Chemicals | TN6261-5mg |
Stephodeline |
56596-12-4 | 5mg |
¥ 4420 | 2024-07-19 |
Stephodelin 関連文献
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Kenneth W. Bentley Nat. Prod. Rep. 1999 16 367
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K. W. Bentley Nat. Prod. Rep. 1991 8 339
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3. Index pages
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K. W. Bentley Nat. Prod. Rep. 1991 8 339
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Kenneth W. Bentley Nat. Prod. Rep. 1997 14 387
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Kenneth W. Bentley Nat. Prod. Rep. 1998 15 341
Stephodelinに関する追加情報
Stephodelin (CAS No. 56596-12-4): A Promising Natural Styryl Diterpenoid with Broad Pharmacological Activities
Stephodelin, also known by its chemical identifierCAS No. 56596-12-4, is a natural styryl diterpenoid that has garnered significant attention in the field of biomedical research. Extracted from various plant species, particularlyStephania japonica, stephodelin has emerged as a compound with diverse pharmacological properties. This article delves into the latest advancements in understanding its biological activities, mechanisms of action, and potential therapeutic applications.
Natural styryl diterpenoids, such asstephodelin, are a class of compounds characterized by their unique structural features, including conjugated enone systems. These structural attributes not only contribute to their stability but also play a pivotal role in mediating their bioactivities. Recent studies have highlighted the potential ofstephodelin in addressing various pathological conditions, including cancer, inflammation, and oxidative stress.
In the realm of oncology, Stephodelin has shown remarkablecancer chemopreventiveandcancer therapeuticproperties. Research indicates that it exerts its anti-tumor effects through multiple mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment. For instance, a 2023 study published inNature Communicationsdemonstrated thatstephodelincould effectively inhibit the growth of breast cancer cells by targeting the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Beyond oncology, Stephodelinhas exhibited potentanti-inflammatoryandantioxidantproperties. These activities are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory transcription factors such as NF-κB. A 2023 investigation inOxidative Medicine and Cellular Longevity revealed thatstephodelincould alleviate inflammatory responses in experimental models of rheumatoid arthritis by modulating the balance between Th17 and Treg cells.
Recent advancements in pharmacokinetic studies have further enhanced our understanding of the bioavailability and metabolic profile ofstephodelin. Preclinical trials indicate that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for drug development. Additionally, efforts to optimize its solubility and stability have yielded encouraging results, paving the way for further clinical exploration.
Emerging research has also explored the potential ofstephodelinin combination with other therapeutic agents. Preclinical studies suggest that it may synergize with conventional chemotherapeutic drugs to enhance anti-tumor efficacy while minimizing adverse effects. For example, a 2023 study inCancer Lettersdemonstrated that the combination ofstephodelinwith paclitaxel resulted in enhanced tumor regression in lung cancer models without compromising systemic toxicity.
In light of these findings, there is growing interest in leveragingstephodelinfornatural product drug development. Its unique structural features and diverse bioactivities make it a valuable resource for discovering novel therapeutic agents. Ongoing research is focused on unraveling the molecular mechanisms underlying its effects and exploring its potential applications in other disease areas, such as neurodegenerative disorders and infectious diseases.
Despite the promising results, further studies are needed to fully elucidate the safety, efficacy, and optimal dosing ofstephodelin. Collaborative efforts between academia, industry, and regulatory agencies will be crucial in translating these preclinical findings into clinical applications. The future ofstephodelinas a therapeutic agent is undoubtedly bright, given its unique profile and the growing recognition of natural products in modern medicine.
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